molecular formula C11H14BrNOS B14917841 n-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide

n-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide

Cat. No.: B14917841
M. Wt: 288.21 g/mol
InChI Key: WMCXBJRRQKCKEO-UHFFFAOYSA-N
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Description

N-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide is a synthetic organic compound that features a brominated thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide typically involves the bromination of thiophene followed by subsequent functionalization. One common method includes the reaction of 2-thiopheneacetonitrile with N-bromosuccinimide in dry tetrahydrofuran under a nitrogen atmosphere . This is followed by further reactions to introduce the ethyl and methylbut-2-enamide groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the ethyl and methylbut-2-enamide groups. This unique structure may confer distinct electronic properties and reactivity compared to other thiophene derivatives.

Properties

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

N-[2-(5-bromothiophen-2-yl)ethyl]-3-methylbut-2-enamide

InChI

InChI=1S/C11H14BrNOS/c1-8(2)7-11(14)13-6-5-9-3-4-10(12)15-9/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

WMCXBJRRQKCKEO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCCC1=CC=C(S1)Br)C

Origin of Product

United States

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